An In-Depth Technical Guide to the Physicochemical Properties of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, a specialized chemical entity, holds significant interest within the realms of medicinal chemistry and drug discovery. Its structural framework, featuring a thiazole core functionalized with a Weinreb amide, presents a versatile scaffold for the synthesis of complex molecules, particularly ketones. The thiazole ring is a privileged structure in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial and anti-inflammatory activities.[1] The N-methoxy-N-methylamide (Weinreb amide) moiety is a particularly useful functional group in organic synthesis due to its ability to react with organometallic reagents to form ketones without the common over-addition side reaction that produces tertiary alcohols. This guide provides a comprehensive overview of the core physicochemical properties of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, outlines detailed protocols for their experimental determination, and discusses its synthesis and spectroscopic characterization.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing aspects from reaction conditions to bioavailability. Due to the limited availability of experimental data for N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, this section presents a combination of known identifiers and computationally predicted values to guide researchers.
| Property | Value | Source |
| IUPAC Name | N-methoxy-N-methyl-1,3-thiazole-5-carboxamide | - |
| CAS Number | 898825-89-3 | [Vendor Data] |
| Molecular Formula | C₆H₈N₂O₂S | [Vendor Data] |
| Molecular Weight | 172.20 g/mol | [Vendor Data] |
| Predicted logP | -0.1 | SwissADME |
| Predicted Water Solubility | 1.83 x 10⁴ mg/L | SwissADME |
| Predicted pKa (most basic) | 1.39 (Nitrogen on thiazole ring) | ChemAxon |
| Melting Point | To be determined experimentally | - |
| Boiling Point | To be determined experimentally | - |
Predicted values are computationally derived and should be confirmed by experimental measurement.
Experimental Determination of Physicochemical Properties
This section provides detailed, self-validating protocols for the experimental determination of key physicochemical properties of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide. The rationale behind each experimental choice is explained to provide a deeper understanding of the methodology.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range. This protocol describes the capillary method using a standard melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will save time during the accurate determination.
-
Accurate Determination: Prepare a new sample. Heat the apparatus to a temperature approximately 15-20°C below the estimated melting point.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[2]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Micro Method)
Principle: For small quantities of a liquid, the boiling point can be determined by observing the temperature at which a rapid and continuous stream of bubbles emerges from a small, inverted capillary tube placed in the liquid. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Apparatus Setup: Attach a small test tube containing 0.1-0.2 mL of the sample to a thermometer using a rubber band.
-
Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: Heat the bath gradually. As the temperature rises, air will slowly be expelled from the capillary tube.
-
Boiling Point Identification: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. Record this temperature.
-
Confirmation: Allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is also a good approximation of the boiling point.
Caption: Workflow for Micro Boiling Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: This method, based on OECD Guideline 105, determines the saturation concentration of a substance in water at a given temperature.[3] An excess of the solid is equilibrated with water, and the concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.
Methodology:
-
Equilibration: Add an excess amount of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide to a known volume of distilled water in a flask.
-
Shaking/Stirring: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the mixture to stand at the same constant temperature to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample from the clear aqueous phase. It is crucial to avoid transferring any solid particles. Centrifugation or filtration may be necessary.
-
Analysis: Determine the concentration of the dissolved compound in the sample using a validated analytical technique such as HPLC-UV or LC-MS.
-
Calculation: The solubility is reported in mg/L or mol/L.
Caption: Workflow for logP Determination.
pKa Determination by Potentiometric Titration
Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound. [4]A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH electrode. The pKa is determined from the inflection point of the titration curve.
Methodology:
-
Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 1-10 mM) in water or a suitable co-solvent if solubility is low.
-
Apparatus Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Caption: Workflow for pKa Determination.
Spectroscopic Characterization
As experimental spectra for N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide are not readily available in the public domain, this section provides an analysis of the expected spectroscopic features based on its structure, with illustrative data from the closely related analog, N-methoxy-N-methylacetamide. [2][5][6]
¹H NMR Spectroscopy
-
Thiazole Protons: Two distinct signals are expected for the protons on the thiazole ring, likely in the aromatic region (δ 7.0-9.0 ppm). The proton at the C2 position would likely be the most downfield.
-
N-Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected, typically in the range of δ 3.5-4.0 ppm. For N-methoxy-N-methylacetamide, this signal appears at δ 3.62 ppm. [5]* N-Methyl Protons (-NCH₃): A singlet integrating to three protons is also expected for the N-methyl group, typically in the range of δ 3.0-3.5 ppm. In N-methoxy-N-methylacetamide, this signal is observed at δ 3.11 ppm. [5]
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A signal for the amide carbonyl carbon is expected in the downfield region of the spectrum, typically between δ 165-175 ppm. The carbonyl carbon of N-methoxy-N-methylacetamide appears at δ 171.8 ppm. [5]* Thiazole Carbons: Two signals are expected for the CH carbons of the thiazole ring, and one for the quaternary carbon, likely in the range of δ 110-160 ppm.
-
N-Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around δ 60-65 ppm. In N-methoxy-N-methylacetamide, this signal is at δ 61.0 ppm. [5]* N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group is expected around δ 30-35 ppm. For N-methoxy-N-methylacetamide, this signal is at δ 31.9 ppm. [5]
Infrared (IR) Spectroscopy
-
C=O Stretch (Amide I): A strong absorption band is expected for the carbonyl group of the Weinreb amide, typically in the region of 1630-1680 cm⁻¹. N-methoxy-N-methylacetamide shows a strong band at 1663 cm⁻¹. [5]* C-N Stretch: Amide C-N stretching vibrations are typically found in the 1400-1000 cm⁻¹ region.
-
Thiazole Ring Vibrations: Characteristic stretching vibrations for the C=N and C=C bonds within the thiazole ring are expected in the 1600-1400 cm⁻¹ region.
Mass Spectrometry
The electron impact (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 172. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the thiazole ring.
Synthesis and Potential Impurities
N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide is a Weinreb amide and can be synthesized from the corresponding carboxylic acid, 1,3-thiazole-5-carboxylic acid. A common and efficient method involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.
Plausible Synthetic Route:
-
Activation of Carboxylic Acid: 1,3-thiazole-5-carboxylic acid can be converted to an activated intermediate, such as an acid chloride (using, for example, thionyl chloride or oxalyl chloride) or a mixed anhydride.
-
Amide Formation: The activated carboxylic acid derivative is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the desired N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide.
Potential Impurities:
-
Starting Materials: Unreacted 1,3-thiazole-5-carboxylic acid or N,O-dimethylhydroxylamine.
-
Side Products: Byproducts from the activation step or self-condensation of the starting materials.
-
Solvents: Residual solvents used in the synthesis and purification steps.
Safety and Handling
While a specific safety data sheet for N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide is not widely available, general precautions for handling similar heterocyclic and amide compounds should be followed. Thiazole derivatives can be skin and eye irritants. [4]It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
References
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem. National Institutes of Health. Available at: [Link]
-
A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Available at: [Link]
-
A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate. Available at: [Link]
-
Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494. PubChem. Available at: [Link]
-
Water Solubility | Scymaris. Available at: [Link]
-
Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins | Journal of Chemical & Engineering Data. ACS Publications. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methoxy-N-methylacetamide(78191-00-1) 1H NMR spectrum [chemicalbook.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. jutq.utq.edu.iq [jutq.utq.edu.iq]
